

# Fourth-Generation EGFR Inhibitors Emerge to Combat Osimertinib Resistance in NSCLC

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Egfr-IN-17 |           |
| Cat. No.:            | B10829963  | Get Quote |

For researchers, scientists, and drug development professionals, the emergence of acquired resistance to the third-generation EGFR inhibitor, osimertinib, presents a significant challenge in the treatment of non-small cell lung cancer (NSCLC). A primary mechanism of this resistance is the C797S mutation in the EGFR kinase domain. In response, a new wave of fourth-generation EGFR tyrosine kinase inhibitors (TKIs) is in development, demonstrating promising efficacy in preclinical and early clinical settings. This guide provides a comparative overview of several leading next-generation inhibitors, offering a valuable resource for those working to overcome osimertinib resistance.

While specific data for a compound designated "**EGFR-IN-17**" is not extensively available in the public domain, this guide focuses on a selection of well-characterized fourth-generation inhibitors that are actively being investigated as solutions to osimertinib resistance. These include BLU-945, BBT-176, CH7233163, BDTX-1535, and JBJ-09-063.

# Comparative Efficacy of Fourth-Generation EGFR Inhibitors

The following tables summarize the in vitro and in vivo efficacy of several fourth-generation EGFR inhibitors against various osimertinib-resistant EGFR mutations.

## Table 1: In Vitro Inhibitory Activity (IC50, nM) of Fourth-Generation EGFR Inhibitors



| Compound    | EGFR<br>L858R/T790<br>M/C797S | EGFR<br>ex19del/T79<br>0M/C797S | EGFR<br>ex19del/C79<br>7S | EGFR<br>L858R/C797<br>S | EGFR WT   |
|-------------|-------------------------------|---------------------------------|---------------------------|-------------------------|-----------|
| BLU-945     | 0.5 nM                        | 4.0 nM                          | -                         | -                       | 683 nM[1] |
| BBT-176     | 202 nM                        | 49 nM                           | 42 nM                     | 183 nM                  | >3000 nM  |
| CH7233163   | -                             | 0.28 nM                         | -                         | -                       | -         |
| JBJ-09-063  | 0.083 nM                      | -                               | -                         | -                       | -         |
| BDTX-1535   | -                             | 15 nM                           | -                         | -                       | >1000 nM  |
| Osimertinib | 2685 nM[2]                    | 1134 nM[2]                      | 869 nM[2]                 | 2799 nM[2]              | -         |

**Table 2: In Vivo Efficacy of Fourth-Generation EGFR Inhibitors in Osimertinib-Resistant Xenograft Models** 



| Compound                                | Model                             | Dosing                                 | Outcome                                                        |
|-----------------------------------------|-----------------------------------|----------------------------------------|----------------------------------------------------------------|
| BLU-945                                 | Ba/F3 (EGFR<br>L858R/T790M/C797S) | 100 mg/kg BID                          | Strong tumor regression[1][3]                                  |
| Ba/F3 (EGFR<br>ex19del/T790M/C797<br>S) | 100 mg/kg BID                     | Strong tumor regression[1][3]          |                                                                |
| PDX (EGFR<br>ex19del/T790M/C797<br>S)   | 75-100 mg/kg BID                  | Substantial tumor growth inhibition[3] |                                                                |
| BBT-176                                 | Ba/F3 (EGFR<br>19Del/T790M/C797S) | -                                      | Strong tumor inhibition/regression[2]                          |
| PDX (EGFR<br>19Del/T790M/C797S)         | -                                 | Tumor shrinkage[2]                     |                                                                |
| CH7233163                               | NIH3T3<br>(Del19/T790M/C797S)     | 100 mg/kg daily                        | Potent tumor regression[4]                                     |
| JBJ-09-063                              | -                                 | 50 mg/kg daily                         | Tumor regression[1]                                            |
| BDTX-1535                               | Ba/F3 (EGFR<br>Ex19del/C797S)     | 40-120 mg/kg                           | Dose-dependent<br>tumor growth<br>inhibition and<br>regression |

## **Signaling Pathways and Mechanisms of Action**

Fourth-generation EGFR inhibitors are being developed to overcome the structural changes induced by the C797S mutation that prevent the covalent binding of irreversible inhibitors like osimertinib. These new inhibitors employ various strategies, including reversible, ATP-competitive inhibition and allosteric inhibition.





Click to download full resolution via product page

Caption: EGFR signaling pathway and points of inhibition.



The diagram above illustrates the canonical EGFR signaling cascade leading to cell proliferation and survival. Osimertinib effectively inhibits EGFR with sensitizing mutations and the T790M resistance mutation. However, the C797S mutation prevents its binding. Fourthgeneration inhibitors are designed to overcome this by targeting the C797S-mutated EGFR.

## **Experimental Protocols**

The following are generalized protocols for key experiments used to evaluate the efficacy of EGFR inhibitors. Specific details may vary between studies.

## **Cell Viability Assay (MTT/XTT Assay)**

Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).

#### Protocol:

- Cell Seeding: Plate osimertinib-resistant NSCLC cells (e.g., NCI-H1975-C797S) in 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours.
- Compound Treatment: Treat the cells with a serial dilution of the test inhibitor (e.g., BLU-945, BBT-176) and a vehicle control. Incubate for 72 hours.
- Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan.
- Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.



Click to download full resolution via product page

Caption: Workflow for a typical cell viability assay.



### In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.

#### Protocol:

- Cell Implantation: Subcutaneously inject osimertinib-resistant NSCLC cells into the flank of immunodeficient mice (e.g., nude mice).
- Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomization and Treatment: Randomize mice into treatment groups (vehicle control, test inhibitor at various doses). Administer treatment as per the defined schedule (e.g., daily oral gavage).
- Monitoring: Monitor tumor volume and body weight regularly (e.g., twice weekly).
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
- Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI).



Click to download full resolution via product page

Caption: Workflow for an in vivo xenograft study.

### Conclusion

The development of fourth-generation EGFR inhibitors represents a critical advancement in overcoming acquired resistance to osimertinib in NSCLC. Compounds such as BLU-945, BBT-176, CH7233163, BDTX-1535, and JBJ-09-063 have demonstrated potent and selective activity against EGFR C797S mutations in preclinical models. The comparative data presented in this guide highlights the promising potential of these next-generation inhibitors. Continued



research and clinical evaluation will be essential to determine their ultimate role in the evolving landscape of EGFR-mutated NSCLC treatment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Fourth-Generation EGFR Inhibitors Emerge to Combat Osimertinib Resistance in NSCLC]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10829963#efficacy-of-egfr-in-17-in-osimertinib-resistant-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com